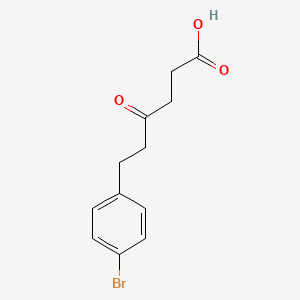

6-(4-Bromophenyl)-4-oxohexanoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-(4-bromophenyl)-4-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO3/c13-10-4-1-9(2-5-10)3-6-11(14)7-8-12(15)16/h1-2,4-5H,3,6-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFQOANXIUFLILO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)CCC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50677428 | |

| Record name | 6-(4-Bromophenyl)-4-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263282-83-2 | |

| Record name | 6-(4-Bromophenyl)-4-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies for 6 4 Bromophenyl 4 Oxohexanoic Acid and Its Precursors

Retrosynthetic Analysis and Key Disconnections for 6-(4-Bromophenyl)-4-oxohexanoic acid

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For this compound, two primary disconnections guide the synthetic planning:

Disconnection 1 (C-C Bond Formation): The most common approach involves disconnecting the carbon-carbon bond formed during the condensation step. This leads back to levulinic acid, a readily available platform chemical derived from biomass, and 4-bromobenzaldehyde (B125591). researchgate.netwikipedia.orgnih.gov This strategy builds the hexanoic acid chain by extending the levulinic acid framework.

Disconnection 2 (C-Aryl Bond Formation): An alternative disconnection breaks the bond between the hexanoic acid chain and the 4-bromophenyl ring. This suggests a cross-coupling reaction, where a precursor containing the complete oxohexanoic acid backbone with a suitable leaving group is coupled with a 4-bromophenyl organometallic reagent. beilstein-journals.org This approach is characteristic of modern organometallic chemistry.

These disconnections form the basis for the synthetic strategies discussed in the following sections.

Classical and Modern Synthetic Approaches to this compound

The synthesis of this compound can be achieved through a combination of classical reactions and modern catalytic methods, each offering distinct advantages.

A well-documented and efficient method for synthesizing 6-aryl-4-oxohexanoic acids relies on a two-step sequence starting with levulinic acid. nih.gov

Knoevenagel-type Condensation: The first step involves the condensation of 4-bromobenzaldehyde with levulinic acid. researchgate.netnih.gov This reaction is typically catalyzed by a base, such as piperidine (B6355638), in the presence of an acid like acetic acid, with azeotropic removal of water to drive the reaction to completion. The product of this step is the unsaturated intermediate, (E)-6-(4-bromophenyl)-4-oxohex-5-enoic acid. researchgate.net

Reduction: The second step is the selective reduction of the carbon-carbon double bond in the arylidene intermediate without affecting the ketone or the aryl bromide. nih.gov This is commonly achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst at room temperature under a hydrogen atmosphere. nih.gov This reduction yields the final saturated target compound, this compound.

The table below summarizes typical conditions for this two-step synthesis.

| Step | Reactants | Catalyst/Reagents | Solvent | Conditions | Product |

| 1. Condensation | 4-Bromobenzaldehyde, Levulinic Acid | Piperidine, Acetic Acid | Toluene | Reflux with Dean-Stark trap | (E)-6-(4-Bromophenyl)-4-oxohex-5-enoic acid |

| 2. Reduction | (E)-6-(4-Bromophenyl)-4-oxohex-5-enoic acid | 10% Pd/C, H₂ | - | Room Temperature | This compound |

This interactive table is based on methodologies described for analogous 6-aryl-4-oxohexanoic acids. researchgate.netnih.gov

Modern organic synthesis heavily relies on palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, particularly for attaching aryl groups. arkat-usa.orgmdpi.com While less documented for this specific molecule compared to the condensation route, a Suzuki-Miyaura coupling represents a highly viable synthetic strategy. beilstein-journals.org

This approach would involve:

Reactant 1: A precursor containing the oxohexanoic acid backbone, such as 6-halo-4-oxohexanoic acid or its ester derivative.

Reactant 2: 4-Bromophenylboronic acid.

Catalyst System: A palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base (e.g., sodium carbonate or potassium phosphate). beilstein-journals.orgmdpi.com

This method offers the advantage of modularity, allowing for the introduction of various aryl groups by simply changing the boronic acid component. The reaction is known for its high tolerance of functional groups, potentially avoiding the need for extensive use of protecting groups. mdpi.com

The presence of two distinct functional groups in this compound—a ketone and a carboxylic acid—necessitates careful consideration of their relative reactivity during synthesis. organic-chemistry.org Protecting groups are often employed to temporarily mask one functional group while transformations are carried out on another. organic-chemistry.orguniversiteitleiden.nl

Carboxylic Acid Protection: In multi-step syntheses, especially those involving organometallic reagents that are incompatible with acidic protons, the carboxylic acid is commonly protected as an ester (e.g., a methyl or ethyl ester). This ester can be readily formed by Fischer esterification and later hydrolyzed back to the carboxylic acid under basic or acidic conditions as a final step.

Ketone Protection: If a reaction needs to be performed that is sensitive to the ketone carbonyl (e.g., addition of a nucleophile intended for the carboxylic acid ester), the ketone can be protected as a ketal (e.g., using ethylene (B1197577) glycol). This protecting group is stable under basic and nucleophilic conditions but can be removed with aqueous acid.

An orthogonal protecting group strategy, where one group can be removed without affecting the other, is crucial for complex syntheses. organic-chemistry.org For instance, a benzyl (B1604629) ester could be removed by hydrogenolysis, conditions which might also reduce other functionalities, while a t-butyl ester is removed with acid.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and energy consumption.

The levulinic acid-based synthesis aligns well with green chemistry principles as levulinic acid is a platform chemical derivable from the degradation of cellulose, a renewable biomass source. wikipedia.orgaceee.org Furthermore, the use of catalytic methods, rather than stoichiometric reagents, for both the condensation and reduction steps improves atom economy and reduces waste. nih.govmdpi.com Modern advancements in palladium-catalyzed cross-coupling reactions also emphasize green aspects, such as the development of catalysts that are effective in water, a green solvent, which minimizes the use of volatile organic compounds. arkat-usa.org

Catalysis is a cornerstone of green chemistry, and its application is central to the synthesis of this compound.

Organocatalysis: The condensation of 4-bromobenzaldehyde and levulinic acid is often catalyzed by piperidine, a secondary amine. researchgate.netnih.gov This is a classic example of organocatalysis, where a small organic molecule accelerates the reaction, avoiding the use of potentially toxic or expensive metal-based catalysts.

Heterogeneous Catalysis: The use of palladium on carbon (Pd/C) for the hydrogenation step is an example of heterogeneous catalysis. nih.gov A key advantage is the ease with which the catalyst can be removed from the reaction mixture by simple filtration and potentially reused, reducing waste and cost.

Solvent-Minimization and Alternative Media Approaches

In response to growing environmental concerns, significant efforts have been made to reduce or eliminate the use of hazardous organic solvents in chemical manufacturing. acs.org This has spurred the development of solvent-minimization techniques and the use of alternative, more benign reaction media for the synthesis of γ-keto acids and their precursors.

Alternative Media: The replacement of conventional organic solvents with greener alternatives is another key strategy.

Water: As a non-toxic, non-flammable, and inexpensive solvent, water is an ideal medium for green chemistry. Photocatalytic methods have been developed for the synthesis of γ-keto nitriles, important precursors to γ-keto acids, using water as the solvent under visible light. researchgate.net Such processes offer operational simplicity and ambient reaction conditions, presenting a highly green alternative to traditional methods. researchgate.net

Supercritical Fluids (SCFs): SCFs, such as supercritical carbon dioxide (scCO₂) and supercritical water (scH₂O), possess properties of both liquids and gases that can be tuned by adjusting temperature and pressure. acs.org scCO₂ is particularly attractive as it is non-toxic, non-flammable, and inexpensive, serving as an excellent medium for reactions involving nonpolar compounds. acs.org Supercritical water, while requiring more extreme conditions, can act as a relatively nonpolar and acidic medium, suitable for certain organic transformations and nanoparticle synthesis. acs.orgu-tokyo.ac.jp The unique solvating power of SCFs can be harnessed to control reaction pathways and facilitate product separation. acs.org

The following table summarizes these alternative approaches for the synthesis of γ-keto acids and related structures.

| Methodology | Key Features | Typical Precursors/Reactants | Potential Advantages | Reference |

|---|---|---|---|---|

| Mechanochemistry (Ball Milling) | Solvent-free or liquid-assisted grinding (LAG). | Acyl chlorides, Boronic acids | Reduced waste, short reaction times, high chemoselectivity. | acs.orgthieme-connect.com |

| Aqueous Synthesis (Photocatalysis) | Water as solvent, visible-light irradiation. | Aldehydes, Acrylonitrile | Environmentally benign, ambient conditions, operational simplicity. | researchgate.net |

| Supercritical CO₂ (scCO₂) | Reaction medium is CO₂ above its critical point (31 °C, 73 atm). | Organometallic precursors, nonpolar organics | Non-toxic, non-flammable, tunable properties, easy separation. | acs.orgacs.org |

| Supercritical Water (scH₂O) | Reaction medium is H₂O above its critical point (374 °C, 218 atm). | Organic compounds, inorganic salts | Can act as a nonpolar solvent and acid catalyst. | acs.orgu-tokyo.ac.jp |

Stereoselective Synthesis of Enantiopure this compound Analogs

While this compound itself is achiral, the synthesis of its enantiopure analogs is of significant interest, particularly for applications in medicinal chemistry where stereochemistry often dictates biological activity. Stereoselective synthesis aims to produce a single stereoisomer, which can be achieved through various advanced strategies.

One prominent approach involves the asymmetric reduction of the ketone group in a γ-keto acid or its precursor. Ruthenium-catalyzed asymmetric transfer hydrogenation has been successfully employed for the reduction of racemic γ-keto carboxylic acids, leading to the formation of chiral γ-lactones with high diastereoselectivity and excellent enantioselectivity (up to >20:1 dr and 99% ee). rsc.org This method utilizes a formic acid-triethylamine azeotrope as the hydrogen source in a dynamic kinetic resolution process, which efficiently converts the entire racemic starting material into a single desired chiral product. rsc.org

Another strategy is to build the chiral center during the formation of the carbon skeleton.

Chiral Auxiliaries and Building Blocks: Enantiopure β-amino-γ-keto acids have been synthesized starting from commercially available L-homoserine. nih.govacs.org This four-step sequence, which includes a key nickel-catalyzed Grignard addition, proceeds with no detectable racemization, providing chiral building blocks for further synthetic applications. acs.org

Asymmetric Catalysis: The enantioselective synthesis of α-stereogenic γ-keto esters can be achieved through a formal umpolung strategy. nih.gov This involves a Michael addition reaction followed by oxidative methanolysis, employing a chiral catalyst to induce high optical purities in the final product. nih.gov

Biocatalysis: Enzymes offer unparalleled stereoselectivity under mild conditions. Libraries of ketoreductases have been screened for the stereoselective reduction of prochiral γ-keto nitriles. georgiasouthern.edu Enzymes from the short-chain dehydrogenase family were found to be active, enabling the production of diverse chiral γ-hydroxy nitriles, which are direct precursors to valuable chiral γ-lactones. georgiasouthern.edu

The table below outlines various stereoselective methods applicable to the synthesis of chiral analogs of this compound.

| Methodology | Chiral Product Type | Key Reagents/Catalyst | Reported Selectivity | Reference |

|---|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Chiral γ-Lactones | Ru-catalyst, HCOOH-NEt₃ | Up to >20:1 dr, 99% ee | rsc.org |

| Chiral Pool Synthesis | Enantiopure β-Amino-γ-keto acids | L-Homoserine, Ni-catalyst | No detectable racemization | nih.govacs.org |

| Asymmetric Michael Addition | α-Stereogenic γ-Keto esters | Nitro(phenylsulfonyl)methane, Chiral catalyst | High optical purities | nih.gov |

| Biocatalytic Reduction | Chiral γ-Hydroxy nitriles | Ketoreductase enzymes | High stereoselectivity | georgiasouthern.edu |

Comparative Analysis of Synthetic Efficiencies and Selectivities

The choice of a synthetic route for this compound and its precursors depends on factors such as yield, cost, scalability, and environmental impact. A comparative analysis of different methodologies highlights the trade-offs between classical and modern approaches.

A traditional and robust method for preparing 6-aryl-4-oxohexanoic acids involves a two-step sequence: (1) a Knoevenagel-type condensation of levulinic acid with an appropriate aryl aldehyde (e.g., 4-bromobenzaldehyde) using a base catalyst, followed by (2) catalytic hydrogenation of the resulting α,β-unsaturated double bond. researchgate.netnih.gov This method is generally reliable and provides good yields.

More contemporary methods offer advantages in terms of atom economy and environmental friendliness. For example, a magnesium-mediated direct reductive carboxylation of aryl vinyl ketones with CO₂ provides γ-keto carboxylic acids in good yields. organic-chemistry.org This approach is notable for its eco-friendly conditions and short reaction times. organic-chemistry.org Photocatalytic methods have also emerged, such as the dual decarboxylative cross-coupling of α-ketoacids with maleic anhydrides, which generates γ-ketoacids with CO₂ as the only byproduct, representing a highly atom-economical route. organic-chemistry.org Electrochemical synthesis offers another modern alternative, providing a metal- and oxidant-free pathway to related structures like γ-keto sulfones. rsc.org

Below is a comparative table analyzing the efficiencies of various synthetic routes toward γ-keto acids.

| Synthetic Method | Key Reagents/Conditions | Typical Yield | Advantages | Disadvantages/Considerations | Reference |

|---|---|---|---|---|---|

| Condensation & Hydrogenation | Levulinic acid, Ar-CHO, piperidine; then H₂, Pd/C | Good | Reliable, well-established procedure. | Two-step process, use of flammable H₂ gas. | researchgate.netnih.gov |

| Mg-mediated Carboxylation | Aryl vinyl ketone, Mg, CO₂ | Good | Eco-friendly, short reaction time, uses CO₂ as C1 source. | Requires preparation of aryl vinyl ketone precursor. | organic-chemistry.org |

| Photocatalytic Coupling | α-Ketoacid, maleic anhydride, photocatalyst, light | Good | High atom economy (CO₂ is the only byproduct), mild conditions. | Requires specialized photocatalytic setup. | organic-chemistry.org |

| Mechanochemical Acylation | Acyl chloride, boronic acid, Pd catalyst, ball mill | Excellent | Solvent-free, very short reaction times, high selectivity. | Requires specialized milling equipment. | acs.org |

| Electrochemical Rearrangement | Benzenesulfonyl hydrazines, electrolysis cell | Good | Oxidant- and metal-catalyst-free. | Synthesizes γ-keto sulfones, not acids directly. | rsc.org |

Iii. Chemical Reactivity and Transformational Pathways of 6 4 Bromophenyl 4 Oxohexanoic Acid

Reactions of the Ketone Functionality

The ketone group, with its electrophilic carbonyl carbon and adjacent α-hydrogens, is a hub of reactivity. It readily undergoes reduction, nucleophilic addition, and condensation reactions, and can establish equilibrium with its enol tautomers.

Reduction: The ketone carbonyl group can be selectively reduced to a secondary alcohol, yielding 6-(4-bromophenyl)-4-hydroxyhexanoic acid. This transformation is commonly achieved using hydride-based reducing agents. In some cases, this reduction can be a prelude to an intramolecular reaction. Research on similar 6-aryl-4-oxohexanoic acids has shown that reduction of the carbonyl group can lead to the formation of a lactone derivative as a by-product. researchgate.netnih.gov This occurs through the intramolecular esterification (lactonization) of the newly formed hydroxyl group with the carboxylic acid moiety, forming a stable six-membered ring.

| Reaction | Reagent(s) | Product(s) | Notes |

| Ketone Reduction | Sodium borohydride (B1222165) (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | 6-(4-bromophenyl)-4-hydroxyhexanoic acid | Standard reduction of a ketone to a secondary alcohol. |

| Reductive Lactonization | H₂, Pd/C (under certain conditions) | 5-(2-(4-bromophenyl)ethyl)dihydrofuran-2(3H)-one | The hydroxy acid intermediate cyclizes to form a stable γ-lactone. researchgate.netnih.gov |

Oxidation: The oxidation of the ketone in 6-(4-bromophenyl)-4-oxohexanoic acid is a more challenging transformation that typically requires harsh conditions and may result in the cleavage of carbon-carbon bonds. General methods for oxidizing ketones are often destructive to the rest of the molecule. However, γ-keto acids can be synthesized from the oxidative opening of corresponding γ-lactones using reagents like in-situ generated tetraethylammonium (B1195904) superoxide, suggesting that the reverse reaction (oxidation of the keto acid) is not a typical pathway. researchgate.nettandfonline.com

The electrophilic carbon of the ketone carbonyl is susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.com These reactions can be catalyzed by either acid or base. libretexts.org

Nucleophilic Addition: This class of reactions involves the addition of a nucleophile to the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate. masterorganicchemistry.com Subsequent protonation yields the final addition product. For example, reaction with hydrogen cyanide (HCN) in the presence of a catalytic amount of base forms a cyanohydrin.

Condensation Reactions: These reactions are a subset of nucleophilic addition where the initial addition is followed by the elimination of a small molecule, typically water. wikipedia.org Reactions with primary amines (R-NH₂) under mildly acidic conditions (pH ~5) yield imines (also known as Schiff bases). libretexts.orglibretexts.org The reaction proceeds through a carbinolamine intermediate which then dehydrates. wikipedia.org Secondary amines react to form enamines if an α-hydrogen is present.

| Reaction Type | Nucleophile/Reagent | Intermediate/Product |

| Cyanohydrin Formation | Hydrogen Cyanide (HCN), KCN (catalyst) | 6-(4-bromophenyl)-4-cyano-4-hydroxyhexanoic acid |

| Imine Formation | Primary Amine (R-NH₂), H⁺ (catalyst) | Imine derivative |

| Enamine Formation | Secondary Amine (R₂NH), H⁺ (catalyst) | Enamine derivative |

| Acetal/Ketal Formation | Alcohol (R-OH), H⁺ (catalyst) | Ketal derivative |

Like other carbonyl compounds with α-hydrogens, this compound can exist in equilibrium with its enol tautomers. oregonstate.edulibretexts.org Tautomers are constitutional isomers that readily interconvert, in this case, through the migration of a proton and the shifting of a double bond. leah4sci.comlibretexts.org This keto-enol tautomerism can be catalyzed by both acid and base. libretexts.orglibretexts.org

For this molecule, two different enols can be formed due to the presence of α-hydrogens on both C3 and C5:

Δ³-Enol: Formation of a double bond between C3 and C4.

Δ⁴-Enol: Formation of a double bond between C4 and C5.

The equilibrium generally favors the keto form, as the carbon-oxygen double bond is thermodynamically more stable than a carbon-carbon double bond. libretexts.org However, the relative stability and formation of the enol tautomers can be influenced by factors such as solvent and the potential for conjugation. In this specific molecule, the Δ⁴-enol is generally expected to be the more stable of the two enol forms due to the formation of a conjugated system with the phenyl ring. The formation of the more substituted enol is typically favored. chemistrysteps.com

Reactions of the Carboxylic Acid Moiety

The terminal carboxylic acid group provides a site for reactions common to this functional group, most notably the formation of esters and amides, which are essential for creating a wide array of derivatives.

Esterification: The conversion of the carboxylic acid to an ester can be accomplished through several methods. The most common is the Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is an equilibrium process, and water is typically removed to drive it toward the product.

Amidation: The formation of amides requires activating the carboxylic acid, as the amine is a base and would otherwise simply cause an acid-base reaction. This is typically done using coupling reagents. peptide.com Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP), are used to form a highly reactive intermediate that is then readily attacked by the amine nucleophile to form the amide bond. researchgate.netnih.gov This method is widely used for its mild conditions and high yields. chemrxiv.org

| Reaction | Reagent(s) | Product Class |

| Fischer Esterification | Alcohol (R-OH), H₂SO₄ (catalyst), Heat | Ester |

| Amide Coupling | Amine (R-NH₂), EDC/HOBt or DCC/DMAP | Amide |

Decarboxylation is the removal of the carboxyl group, releasing carbon dioxide. This reaction is notably facile for β-keto acids, which can undergo decarboxylation upon gentle heating through a cyclic six-membered transition state. masterorganicchemistry.comlibretexts.org

However, this compound is a γ-keto acid (a 4-oxoacid), meaning the ketone is at the gamma position relative to the carboxylic acid. wikipedia.org This positioning prevents the formation of the stable, cyclic transition state that facilitates decarboxylation in β-keto acids. masterorganicchemistry.com Therefore, this compound does not undergo facile thermal decarboxylation. masterorganicchemistry.combyjus.com Forcing conditions, such as very high temperatures or harsh chemical treatment, would be required to induce decarboxylation, which would likely lead to a mixture of products and decomposition. wikipedia.org

Transformations of the Aryl Bromide Substituent

The aryl bromide moiety in this compound is a key functional group for the construction of more complex molecular architectures through various cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of aryl halides. wikipedia.org The 4-bromophenyl group of this compound can readily participate in these transformations to generate extended aromatic systems.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron species, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgorganic-chemistry.org This method is widely used for the formation of biaryl compounds. wikipedia.orglibretexts.org For this compound, a Suzuki-Miyaura coupling could be employed to introduce a variety of substituted aryl or heteroaryl groups at the 4-position of the phenyl ring. The reaction is generally tolerant of various functional groups, making it suitable for a molecule containing both a ketone and a carboxylic acid. mdpi.com

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orgnumberanalytics.com This reaction would allow for the introduction of vinyl groups onto the phenyl ring of this compound, providing a route to stilbene-like structures or other vinylarenes. wikipedia.org The choice of catalyst and reaction conditions is crucial for achieving high yields and stereoselectivity. organic-chemistry.org

Sonogashira Coupling: This coupling reaction involves a palladium catalyst and a copper(I) co-catalyst to form a carbon-carbon bond between the aryl bromide and a terminal alkyne. organic-chemistry.org This would introduce an alkynyl substituent onto the phenyl ring, opening up further synthetic possibilities. The reaction can be carried out under relatively mild conditions and is tolerant of many functional groups. researchgate.netcapes.gov.br

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine. wikipedia.orglibretexts.orgacsgcipr.org This would allow for the synthesis of N-aryl derivatives of this compound, introducing primary or secondary amine functionalities. The development of various generations of catalyst systems has greatly expanded the scope of this reaction. wikipedia.org

| Reaction | Coupling Partner | Catalyst/Reagents | Potential Product |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 6-(4-Arylphenyl)-4-oxohexanoic acid |

| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) | 6-(4-Vinylphenyl)-4-oxohexanoic acid derivative |

| Sonogashira Coupling | Terminal Alkyne (e.g., Phenylacetylene) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 6-(4-(Alkynyl)phenyl)-4-oxohexanoic acid |

| Buchwald-Hartwig Amination | Amine (e.g., Morpholine) | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | 6-(4-(Amino)phenyl)-4-oxohexanoic acid derivative |

Halogen-metal exchange is a fundamental transformation in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org This reaction can be applied to this compound to generate a potent nucleophile that can be trapped with various electrophiles.

The reaction typically involves treating the aryl bromide with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. wikipedia.orgtcnj.edu This results in the formation of a lithiated aryl species. The presence of the acidic carboxylic acid proton and the electrophilic ketone in this compound presents a challenge, as the organolithium reagent is a strong base and nucleophile. mt.com Therefore, protection of the carboxylic acid and ketone functionalities or the use of specific reagents and conditions would be necessary to achieve selective halogen-metal exchange. For instance, the use of a combination of i-PrMgCl and n-BuLi has been shown to facilitate selective bromine-metal exchange in substrates bearing acidic protons under non-cryogenic conditions. nih.govnih.gov

Once the organometallic intermediate is formed, it can be reacted with a variety of electrophiles to introduce a wide range of substituents onto the phenyl ring.

| Step 1: Halogen-Metal Exchange Reagent | Step 2: Electrophile | Potential Product |

|---|---|---|

| n-BuLi or t-BuLi | CO₂ | 4-(3-Carboxy-4-oxobutyl)benzoic acid |

| n-BuLi or t-BuLi | DMF | 6-(4-Formylphenyl)-4-oxohexanoic acid |

| n-BuLi or t-BuLi | Aldehyde/Ketone (e.g., Acetone) | 6-(4-(1-Hydroxy-1-methylethyl)phenyl)-4-oxohexanoic acid |

| i-PrMgCl / n-BuLi | I₂ | 6-(4-Iodophenyl)-4-oxohexanoic acid |

Intramolecular Cyclization and Rearrangement Reactions Involving the this compound Scaffold

The bifunctional nature of this compound, containing both a carboxylic acid and a ketone, makes it a suitable precursor for intramolecular cyclization reactions to form new ring systems. eurjchem.comresearchgate.neteurjchem.com

One of the most common intramolecular reactions for such a scaffold is an acid-catalyzed cyclization, which is a type of Friedel-Crafts acylation. organicreactions.orgmasterorganicchemistry.comyoutube.comorganic-chemistry.org In the presence of a strong acid, such as polyphosphoric acid (PPA) or methanesulfonic acid, the carboxylic acid can be activated to form an acylium ion. masterorganicchemistry.com This electrophilic species can then attack the electron-rich phenyl ring to form a new six-membered ring, leading to the formation of a tetralone derivative. The regioselectivity of the cyclization is directed by the position of the alkyl chain on the phenyl ring. In this case, cyclization would occur at the position ortho to the alkyl substituent.

Furthermore, the γ-keto acid structure allows for the synthesis of various fused heterocyclic systems. eurjchem.comresearchgate.neteurjchem.com For example, reaction with hydrazine (B178648) or substituted hydrazines can lead to the formation of pyridazinone derivatives. eurjchem.comresearchgate.net These reactions typically proceed through the initial formation of a hydrazone at the ketone, followed by intramolecular cyclization with the carboxylic acid.

| Reaction Type | Reagents | Potential Product Class |

|---|---|---|

| Intramolecular Friedel-Crafts Acylation | Strong Acid (e.g., PPA) | Tetralone derivative |

| Heterocycle Formation (Pyridazinone) | Hydrazine (N₂H₄) | Fused Pyridazinone |

Iv. Design, Synthesis, and Chemical Characterization of Derivatives and Analogs of 6 4 Bromophenyl 4 Oxohexanoic Acid

Structural Modifications of the Carboxylic Acid and Keto Groups

The reactivity of the terminal carboxylic acid and the C4-keto group allows for a variety of chemical transformations, leading to the generation of diverse derivatives. These modifications can significantly alter the physicochemical properties of the parent molecule, such as its polarity, solubility, and ability to engage in hydrogen bonding.

Esterification and Amidation:

The carboxylic acid moiety can be readily converted into esters and amides through standard condensation reactions. Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst or by using coupling agents. organic-chemistry.orgmdpi.com Similarly, amidation can be performed by reacting the acid with a primary or secondary amine, often facilitated by a coupling reagent to form an amide bond. nih.govorganic-chemistry.org These reactions provide access to a broad library of derivatives with varied steric and electronic properties.

Table 4.1: Examples of Carboxylic Acid and Keto Group Derivatives

| Derivative Type | General Structure | Reagents and Conditions |

| Ester | R-OH, Acid Catalyst (e.g., H₂SO₄) or Coupling Agent (e.g., DCC) | |

| Amide | R¹R²NH, Coupling Agent (e.g., HATU, EDC) | |

| Alcohol (from ketone reduction) | NaBH₄, LiAlH₄ | |

| Oxime | NH₂OH·HCl, Base (e.g., Pyridine) |

Reduction and Oximation of the Keto Group:

The ketone at the C4 position is a key site for structural diversification. It can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), yielding 6-(4-bromophenyl)-4-hydroxyhexanoic acid. nih.gov This transformation introduces a new chiral center, opening the door to stereoisomeric analogs. Furthermore, the ketone can react with hydroxylamine (B1172632) to form an oxime, introducing a C=N bond and altering the geometry and electronic nature of the molecule. nih.gov

Aryl Ring Substituent Variations and Their Synthetic Impact

The synthesis of analogs with different substituents on the aryl ring is a common strategy to probe the influence of electronic and steric effects on the molecule's properties. The general synthesis of 6-aryl-4-oxohexanoic acids involves a two-step process. benthamdirect.comresearchgate.netnih.gov The first step is the condensation of a substituted benzaldehyde (B42025) with levulinic acid, typically catalyzed by piperidine (B6355638) and acetic acid, to form a 6-aryl-4-oxohex-5-enoic acid intermediate. benthamdirect.comresearchgate.netnih.gov The subsequent step is the reduction of the carbon-carbon double bond, commonly achieved through catalytic hydrogenation using palladium on carbon (Pd/C), to yield the final saturated 6-aryl-4-oxohexanoic acid. benthamdirect.comresearchgate.netnih.gov

The nature of the substituent on the aromatic aldehyde can influence the reaction yield and kinetics. Electron-withdrawing groups may affect the reactivity of the aldehyde, while bulky substituents can introduce steric hindrance.

Table 4.2: Synthesis of 6-Aryl-4-Oxohexanoic Acid Analogs

| Aryl Substituent (R) | Starting Aldehyde | Intermediate (6-Aryl-4-oxohex-5-enoic acid) | Final Product (6-Aryl-4-oxohexanoic acid) |

| 4-Bromo | 4-Bromobenzaldehyde (B125591) | (E)-6-(4-Bromophenyl)-4-oxohex-5-enoic acid | 6-(4-Bromophenyl)-4-oxohexanoic acid |

| 4-Chloro | 4-Chlorobenzaldehyde | (E)-6-(4-Chlorophenyl)-4-oxohex-5-enoic acid | 6-(4-Chlorophenyl)-4-oxohexanoic acid |

| 4-Fluoro | 4-Fluorobenzaldehyde | (E)-6-(4-Fluorophenyl)-4-oxohex-5-enoic acid | 6-(4-Fluorophenyl)-4-oxohexanoic acid |

| 4-Phenoxy | 4-Phenoxybenzaldehyde | (E)-4-Oxo-6-(4-phenoxyphenyl)hex-5-enoic acid | 6-(4-Phenoxyphenyl)-4-oxohexanoic acid |

Data synthesized from studies on 6-aryl-4-oxohexanoic acids. benthamdirect.comresearchgate.netnih.gov

Homologation and Chain Length Variations of the Hexanoic Acid Moiety

Altering the length of the aliphatic chain that connects the aryl and carboxylic acid functionalities can provide valuable insights into how spatial separation affects molecular interactions.

Chain Elongation (Homologation):

A well-established method for one-carbon homologation of carboxylic acids is the Arndt-Eistert reaction. organic-chemistry.orglibretexts.orgwikipedia.org This multi-step process begins with the conversion of the carboxylic acid to its corresponding acid chloride. almerja.comnrochemistry.com The acid chloride then reacts with diazomethane (B1218177) to form a diazoketone intermediate. almerja.comnrochemistry.com Finally, a silver-catalyzed Wolff rearrangement in the presence of water leads to the formation of the homologous carboxylic acid, which in this case would be 7-(4-bromophenyl)-5-oxoheptanoic acid. almerja.comnrochemistry.com While effective, this method requires the use of the highly reactive and hazardous diazomethane, necessitating careful handling and consideration of safer alternatives like diazo(trimethylsilyl)methane. libretexts.org

Chain Shortening:

The synthesis of the lower homolog, 5-(4-bromophenyl)-3-oxopentanoic acid, would require a different synthetic strategy. A plausible approach could involve the conjugate addition of a 4-bromophenyl organometallic reagent to a suitable four-carbon Michael acceptor that contains a protected carboxylic acid or a precursor group.

Synthesis and Characterization of Stereoisomeric Analogs

The reduction of the C4-keto group to a hydroxyl group in this compound creates a chiral center at the C4 position. The synthesis and separation of the resulting stereoisomers, (R)- and (S)-6-(4-bromophenyl)-4-hydroxyhexanoic acid, are of significant interest for stereoselective studies.

Asymmetric Synthesis:

The enantioselective reduction of the ketone is a primary strategy for obtaining specific stereoisomers. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation. While specific methods for this substrate are not widely reported, general protocols for the asymmetric reduction of ketones are well-established. For instance, chiral borane (B79455) reagents or transition metal catalysts with chiral ligands can facilitate the stereoselective formation of one enantiomer over the other.

Chiral Separation:

Alternatively, the racemic mixture of 6-(4-bromophenyl)-4-hydroxyhexanoic acid, obtained from non-stereoselective reduction, can be separated into its constituent enantiomers. This is commonly accomplished using chiral high-performance liquid chromatography (HPLC). nih.govnih.gov This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation. nih.govnih.gov The characterization of the separated enantiomers typically involves polarimetry to measure their optical rotation and advanced spectroscopic techniques to confirm their absolute configuration.

Derivatives as Synthetic Precursors for Advanced Organic Materials

The functional groups within derivatives of this compound make them potential monomers for the synthesis of novel polymers and other advanced organic materials.

Polyesters and Polyamides:

The difunctional nature of certain derivatives is key to their use in polymerization. For example, 6-(4-bromophenyl)-4-hydroxyhexanoic acid, containing both a hydroxyl and a carboxylic acid group, can undergo self-condensation or be copolymerized to form polyesters. nih.govacs.org Similarly, if the keto group is converted to an amine, the resulting amino acid could be used as a monomer for the synthesis of polyamides. researchgate.netnih.gov The presence of the bulky bromophenyl group as a side chain would be expected to influence the thermal and mechanical properties of the resulting polymers.

Liquid Crystals and Conductive Polymers:

The rigid bromophenyl group combined with the flexible aliphatic chain is a structural motif found in some liquid crystalline materials. wikipedia.org By systematically modifying the structure, for instance, by introducing other aromatic rings or extending the alkyl chain, it may be possible to design derivatives of this compound that exhibit liquid crystalline phases. Furthermore, the aryl moiety suggests potential applications in the field of conductive polymers. The synthesis of polymers incorporating such aryl keto acids could lead to materials with interesting electronic properties, potentially after further chemical modifications or doping. nih.gov

V. Structure Activity Relationship Sar and Mechanistic Investigations at the Molecular and Biochemical Level for 6 4 Bromophenyl 4 Oxohexanoic Acid

Elucidation of Molecular Recognition Features and Binding Interactions

The molecular structure of 6-(4-Bromophenyl)-4-oxohexanoic acid, characterized by a bromophenyl group, a keto moiety, and a hexanoic acid chain, dictates its potential interactions with biological macromolecules. The key molecular recognition features are hypothesized to be:

The 4-bromophenyl group: This lipophilic moiety can engage in hydrophobic interactions within the binding pockets of target proteins. The bromine atom, being electron-rich, can also participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity and selectivity.

The 4-oxo group: The ketone functionality can act as a hydrogen bond acceptor, forming interactions with hydrogen bond donor residues (e.g., tyrosine, serine, threonine) in a protein's active site.

The hexanoic acid chain: The carboxylic acid group is a key feature, capable of forming strong ionic bonds (salt bridges) with positively charged amino acid residues like lysine (B10760008) and arginine. It can also act as both a hydrogen bond donor and acceptor. The flexible alkyl chain allows the molecule to adopt various conformations to fit into a binding site.

Studies on related arylalkanoic acids suggest that the distance between the aromatic ring and the acidic center is a critical determinant of biological activity. pharmacy180.com Altering this distance can significantly impact the compound's affinity for its target.

Table 1: Potential Molecular Interactions of this compound

| Molecular Feature | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |

| 4-Bromophenyl Group | Hydrophobic, Halogen Bonding | Leucine, Isoleucine, Valine, Phenylalanine, Tyrosine, Tryptophan |

| 4-Oxo Group | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine, Asparagine, Glutamine |

| Hexanoic Acid Chain | Ionic Bonding, Hydrogen Bonding | Lysine, Arginine, Histidine, Serine, Threonine |

Biochemical Pathway Modulation Studies (e.g., Enzyme Inhibition, Metabolic Pathways)

Research on a series of 6-aryl-4-oxohexanoic acids has indicated their potential to modulate eicosanoid biosynthesis pathways, which are crucial in inflammation. nih.govbenthamdirect.com Specifically, these compounds have been investigated for their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. While direct enzymatic inhibition data for this compound is not available, a study on related compounds showed that they did not significantly inhibit COX-1/2 or 5-LOX in vitro at a concentration of 10 µM. researchgate.net This suggests that their anti-inflammatory effects observed in vivo might be due to other mechanisms or that they may act as prodrugs, being metabolized to more active forms. researchgate.net

The structural similarity of 6-aryl-4-oxohexanoic acids to non-steroidal anti-inflammatory drugs (NSAIDs) like fenbufen (B1672489) suggests that they could potentially interfere with the arachidonic acid cascade. nih.govresearchgate.net

Identification and Characterization of Molecular Target Interactions (e.g., receptor binding, protein interactions)

The precise molecular targets of this compound have not been definitively identified. However, based on the activities of related 6-aryl-4-oxohexanoic acids, potential targets could include enzymes involved in inflammatory pathways. nih.gov For instance, the anti-inflammatory activity of some analogs suggests possible interactions with components of the prostaglandin (B15479496) and leukotriene synthesis pathways. benthamdirect.com

Molecular docking studies on similar arylalkanoic acid prodrugs have explored their interaction with cytochrome P450 enzymes, such as CYP1A2, suggesting a potential role of these enzymes in their metabolic activation. nih.gov

Mechanistic Studies of Biotransformation Pathways

The biotransformation of this compound is expected to follow metabolic pathways common to xenobiotics containing bromophenyl and carboxylic acid moieties. The primary routes of metabolism are likely to involve:

Phase I Metabolism: This typically involves oxidation, reduction, and hydrolysis reactions. The 4-bromophenyl group may undergo hydroxylation, mediated by cytochrome P450 enzymes. The keto group could be reduced to a secondary alcohol.

Phase II Metabolism: This involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. The carboxylic acid group is a prime site for glucuronidation, forming an acyl glucuronide. Hydroxylated metabolites can also be conjugated with glucuronic acid or sulfate.

The presence of the bromine atom may influence the metabolic profile, potentially leading to debromination or the formation of specific hydroxylated metabolites. researchgate.net The biotransformation of brominated flame retardants, for example, often involves hydroxylation and debromination steps. researchgate.net

Table 2: Predicted Biotransformation Pathways for this compound

| Metabolic Phase | Reaction Type | Potential Metabolite |

| Phase I | Hydroxylation | 6-(4-Bromo-hydroxyphenyl)-4-oxohexanoic acid |

| Phase I | Reduction | 6-(4-Bromophenyl)-4-hydroxyhexanoic acid |

| Phase II | Glucuronidation | This compound glucuronide |

| Phase II | Sulfation | 6-(4-Bromo-hydroxyphenyl)-4-oxohexanoic acid sulfate |

Design Principles for Modulating Chemical Reactivity and Selectivity within Biological Systems

Modifying the chemical structure of this compound can be used to fine-tune its reactivity and selectivity. Key design principles include:

Modification of the Aryl Group: Altering the substituent on the phenyl ring can impact lipophilicity, electronic properties, and susceptibility to metabolism. Replacing the bromine with other halogens or with electron-donating or electron-withdrawing groups can influence binding affinity and metabolic stability.

Alteration of the Keto Group: The reactivity of the ketone can be modulated by introducing adjacent functional groups. Converting the ketone to an oxime or other derivatives can change its hydrogen bonding capacity and steric profile.

Modification of the Carboxylic Acid: Esterification of the carboxylic acid would create a prodrug that requires in vivo hydrolysis for activation. This can improve oral bioavailability and reduce gastric irritation. Conversion to an amide or other bioisosteres can alter the acidity and binding interactions.

Introduction of Stereocenters: Introducing chiral centers, for example, by substituting the alkyl chain, could lead to stereoselective interactions with biological targets, potentially improving potency and reducing off-target effects.

By systematically applying these design principles, it is possible to develop analogs of this compound with optimized pharmacokinetic and pharmacodynamic properties.

Vi. Advanced Spectroscopic and Structural Characterization Techniques for 6 4 Bromophenyl 4 Oxohexanoic Acid and Its Analogs

High-Resolution Mass Spectrometry for Precise Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique for the unambiguous determination of a molecule's elemental composition. By providing a highly accurate mass measurement, often to within a few parts per million, HRMS allows for the confident assignment of a molecular formula.

In the analysis of 6-(4-bromophenyl)-4-oxohexanoic acid, HRMS would be expected to yield a molecular ion peak corresponding to its chemical formula, C₁₂H₁₃BrO₃. The presence of the bromine atom is particularly noteworthy, as its characteristic isotopic pattern (a near 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes) would result in a distinctive M and M+2 isotopic cluster in the mass spectrum, providing a clear signature for its presence.

While specific HRMS data for this compound is not widely published in public databases, the expected fragmentation patterns in a technique like Gas Chromatography-Mass Spectrometry (GC/MS) can be predicted. A study by Abouzid et al. on related 6-aryl-4-oxohexanoic acids utilized GC/MS for characterization, suggesting that common fragmentation pathways would likely involve cleavage at the keto and carboxylic acid functionalities. researchgate.net Key fragmentation data that could be expected are presented in the table below.

| Fragment Ion | Proposed Structure | Significance |

| [M-H₂O]⁺ | Loss of a water molecule from the carboxylic acid group. | Indicates the presence of a carboxylic acid. |

| [M-C₂H₄O₂]⁺ | Loss of the acetic acid moiety via McLafferty rearrangement. | Suggests the presence of a γ-keto acid structure. |

| [C₇H₆BrO]⁺ | Fragment corresponding to the bromobenzoyl cation. | Confirms the presence of the 4-bromophenyl ketone substructure. |

| [C₆H₄Br]⁺ | Bromophenyl cation. | Indicates the aromatic portion of the molecule. |

This table represents predicted data based on common fragmentation patterns for similar compounds.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. While one-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information, multi-dimensional techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are essential for a complete and unambiguous assignment of all atoms and for probing the molecule's conformation.

A study on the synthesis of various 6-aryl-4-oxohexanoic acids confirmed their structures using ¹H and ¹³C NMR. researchgate.net Although the specific spectral data for the 4-bromo derivative is not detailed in the publication, the expected chemical shifts can be inferred based on the structure and data from analogous compounds.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the bromophenyl ring, typically in the downfield region (δ 7.0-8.0 ppm). The protons of the hexanoic acid chain would appear more upfield, with their chemical shifts influenced by the adjacent carbonyl and carboxylic acid groups.

¹³C NMR: The carbon NMR would reveal signals for the two carbonyl carbons (ketone and carboxylic acid) in the highly deshielded region (δ 170-210 ppm). The aromatic carbons would also have characteristic shifts, with the carbon attached to the bromine atom showing a distinct signal.

Multi-Dimensional NMR:

COSY: This experiment would reveal the coupling relationships between adjacent protons in the hexanoic acid chain, allowing for a sequential "walk" along the carbon backbone.

| Proton (¹H) | Expected Chemical Shift (ppm) | Carbon (¹³C) | Expected Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.0 | Aromatic C-Br | ~125 |

| CH₂ adjacent to ketone | 2.8 - 3.2 | Aromatic CH | 128 - 132 |

| CH₂ adjacent to COOH | 2.4 - 2.8 | Aromatic C-CO | ~138 |

| Other CH₂ | 1.8 - 2.2 | Carboxylic Acid C=O | ~175 |

| COOH | 10.0 - 12.0 | Ketone C=O | ~208 |

| Aliphatic CH₂ | 25 - 45 |

This table presents predicted NMR data based on the structure and known values for similar functional groups.

X-ray Crystallography for Solid-State Structure Determination and Conformational Insights

While a crystal structure for this compound is not currently available in public crystallographic databases, analysis of related structures containing a bromophenyl group suggests that intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and π-stacking of the aromatic rings, would likely play a significant role in the crystal packing. Obtaining a single crystal suitable for X-ray diffraction would be a key step in fully characterizing this compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Hydrogen Bonding Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. A publication on the synthesis of 6-aryl-4-oxohexanoic acids mentions the use of IR spectroscopy for characterization. researchgate.net

For this compound, the IR spectrum would be dominated by strong absorption bands corresponding to the carbonyl groups of the ketone and the carboxylic acid. The carboxylic acid would also exhibit a broad O-H stretching band, often centered around 3000 cm⁻¹, which is indicative of hydrogen bonding in the solid state or in concentrated solutions. The C-Br stretching vibration would appear in the fingerprint region of the spectrum.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |

| Carboxylic Acid O-H | Stretching | 2500-3300 (broad) | Weak |

| Aromatic C-H | Stretching | 3000-3100 | Strong |

| Aliphatic C-H | Stretching | 2850-2960 | Moderate |

| Ketone C=O | Stretching | 1705-1725 | Strong |

| Carboxylic Acid C=O | Stretching | 1680-1710 | Strong |

| Aromatic C=C | Stretching | 1450-1600 | Strong |

| C-Br | Stretching | 500-600 | Moderate |

This table presents predicted vibrational spectroscopy data based on the known frequencies for these functional groups.

Chiroptical Spectroscopy (VCD, ECD, ORD) for Absolute Configuration Assignment

While this compound itself is achiral, its analogs can be chiral if a stereocenter is introduced, for instance, by reduction of the ketone to a hydroxyl group. In such cases, chiroptical spectroscopic techniques like Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Optical Rotatory Dispersion (ORD) would be indispensable for determining the absolute configuration of the chiral molecule.

These techniques measure the differential interaction of left and right circularly polarized light with a chiral molecule. By comparing the experimentally measured spectra with those predicted from quantum chemical calculations for a specific enantiomer, the absolute configuration can be confidently assigned. There are currently no published chiroptical studies on chiral analogs of this compound, representing an area for future research.

Vii. Computational and Theoretical Investigations of 6 4 Bromophenyl 4 Oxohexanoic Acid

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Acidity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. These calculations provide information on the distribution of electrons and the energies of molecular orbitals, which are crucial for predicting reactivity.

Electronic Structure and Reactivity: The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key indicators of a molecule's reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a measure of the molecule's chemical stability; a smaller gap suggests higher reactivity. mdpi.com

For instance, DFT studies on similar bromophenyl-containing compounds provide insights into what could be expected for 6-(4-Bromophenyl)-4-oxohexanoic acid. In a study on 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, the HOMO-LUMO gap was calculated to be 4.343 eV, indicating significant stability. researchgate.net Analysis of the molecular orbitals in that study revealed that the highest electron density was on the phenyl ring. researchgate.net For a series of 5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidines, the calculated HOMO-LUMO gaps ranged from 4.29 to 5.09 eV, allowing researchers to rank their relative reactivities. mdpi.com

Acidity: Computational methods can predict the acid dissociation constant (pKa) by calculating the Gibbs free energy change of the deprotonation reaction. Studies on related compounds, such as octa(4-bromophenyl)porphyrazine in DMSO, have successfully determined acidity sequences using these theoretical approaches. researchgate.net Such calculations for this compound would quantify the acidity of its carboxylic acid group, influenced by the electronic effects of the bromophenyl substituent.

Table 1: Example of Calculated Electronic Properties for Bromophenyl-Containing Compounds

| Compound | Method | HOMO (eV) | LUMO (eV) | ΔE (eV) | Source |

| 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine | DFT/B3LYP | - | - | 4.343 | researchgate.net |

| 5-(4-(methylthio)phenyl)-4,6-dichloropyrimidine | DFT | - | - | 4.29 | mdpi.com |

| 5-(4-nitrophenyl)-4,6-dichloropyrimidine | DFT | - | - | 5.09 | mdpi.com |

Conformational Analysis and Potential Energy Surface Mapping

A molecule's three-dimensional shape is critical to its function and interactions. Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies.

Conformational Analysis: The flexible hexanoic acid chain of this compound can adopt numerous conformations. Computational methods can identify the most stable (lowest energy) conformers by systematically rotating the single bonds and calculating the energy of each resulting structure. For example, a conformational study of the related compound 6-p-bromophenyl-1,4-oxathian-2-one determined its solid-state conformation via X-ray diffraction and discussed its conformation in solution based on NMR and dipole measurements. rsc.org Similarly, studies on 2-(4-bromophenyl)-2-oxoethyl benzoates revealed flexibility in the connecting bridge, with torsion angles ranging from 70° to 178° depending on the substituents. researchgate.net

Potential Energy Surface (PES) Mapping: A PES is a multi-dimensional map that relates the energy of a molecule to its geometry. youtube.com By mapping the PES, chemists can identify stable conformers (as minima on the surface), transition states between conformers (as saddle points), and the energy barriers for conformational changes. youtube.comrsc.org For this compound, a PES map would illustrate the energy landscape for the rotation of the phenyl group and the folding of the aliphatic chain.

Molecular Modeling and Dynamics Simulations for Ligand-Target Interactions

Given that many 6-aryl-4-oxohexanoic acid derivatives exhibit anti-inflammatory properties, understanding their interaction with biological targets like enzymes is of great interest. researchgate.net

Molecular Docking: This computational technique predicts the preferred orientation of a ligand (in this case, this compound) when bound to a target protein, such as cyclooxygenase (COX) enzymes. The method involves placing the ligand in the binding site of the protein and calculating the binding affinity for different poses.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the ligand-target complex over time. mdpi.com These simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering insights into the stability of the binding pose and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that maintain it. For example, a 10-nanosecond MD simulation was performed on related compounds to study their complex with the COX-2 enzyme, helping to rationalize their biological activity. researchgate.net Such simulations are a potent strategy to efficiently design and screen new drug candidates. researchgate.netfrontiersin.org

Prediction of Spectroscopic Properties to Aid Experimental Characterization

Computational chemistry can predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming a molecule's structure.

NMR Spectroscopy: Quantum chemical calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for a molecule. These predicted spectra can be compared with experimental results to aid in signal assignment. Machine learning and advanced computational workflows are continuously improving the accuracy of these predictions, even for complex mixtures. nih.gov

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated, which correspond to the absorption peaks in an Infrared (IR) spectrum. c6h6.org Each calculated vibrational mode can be animated, allowing researchers to see the specific atomic motions responsible for each peak. According to the selection rules for IR spectroscopy, a vibration must result in a change in the molecule's dipole moment to be IR active. c6h6.org

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data (Hypothetical)

| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Peak | Predicted Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| Carboxyl H | 12.1 | 12.0 | C=O (acid) | 1705 | 1710 |

| Aromatic H (ortho to Br) | 7.60 | 7.58 | C=O (ketone) | 1680 | 1685 |

| Aromatic H (meta to Br) | 7.35 | 7.33 | C-Br | 650 | 655 |

| α-CH₂ (to ketone) | 2.80 | 2.78 | O-H | 3000 (broad) | 3000 (broad) |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating how chemical reactions occur, providing a level of detail that is often inaccessible through experiments alone. rsc.org

By mapping the potential energy surface for a reaction, chemists can identify the lowest-energy path from reactants to products. This involves locating the transition state (TS), which is the highest energy point along the reaction coordinate. nih.gov The energy of the transition state determines the activation energy of the reaction, and therefore its rate.

For a molecule like this compound, computational studies could elucidate the mechanisms of its synthesis, such as the initial condensation and subsequent reduction steps. researchgate.net For example, a computational study could model the nucleophilic attack on the aldehyde during the initial condensation, identifying the relevant transition state and intermediates. pku.edu.cn These studies have become increasingly sophisticated, capable of modeling complex systems and accounting for the crucial role of non-covalent interactions in determining reaction outcomes. researchgate.net

Viii. Emerging Research Applications and Future Directions for 6 4 Bromophenyl 4 Oxohexanoic Acid in Chemical Science

Role as a Versatile Building Block in Complex Chemical Synthesis

The distinct functional groups within 6-(4-bromophenyl)-4-oxohexanoic acid make it an exemplary building block for the synthesis of a wide array of more complex molecules, particularly heterocyclic systems which form the core of many pharmaceuticals and biologically active compounds. The keto-acid backbone is a well-established precursor for the formation of various ring structures.

Research on analogous keto-acids demonstrates their utility in constructing important heterocyclic scaffolds. For instance, γ-keto acids are common starting materials for synthesizing pyridazinone derivatives, which are known to possess a range of biological activities. mdpi.com The reaction of a keto acid with hydrazine (B178648) hydrate (B1144303) can yield a dihydropyridazinone, which can be further modified. mdpi.com This established reactivity highlights the potential of this compound to serve as a precursor to novel substituted pyridazinones and other related heterocycles. mdpi.comresearchgate.net

The general synthetic utility can be illustrated by the types of heterocyclic systems that can be generated from related keto-acid precursors.

Table 1: Potential Heterocyclic Scaffolds from Keto-Acid Precursors

| Reagent | Resulting Heterocyclic System | Reference |

|---|---|---|

| Hydrazine Hydrate | Pyridazinone | mdpi.com |

| Phenylhydrazine | N-Phenylpyridazinone | mdpi.com |

| Thiourea | Pyrimidine-thione | researchgate.net |

| Hydroxylamine (B1172632) / Hydrazine Hydrate | Cyclized Michael Adducts | researchgate.net |

The presence of the 4-bromophenyl group adds another layer of synthetic versatility, allowing for subsequent cross-coupling reactions to introduce further molecular diversity.

Applications in Materials Science Research and Functional Polymer Design

Functional polymers are a cornerstone of modern materials science, with applications ranging from biomedical devices to advanced electronics. mtu.edu The synthesis of polymers with precisely controlled properties remains a key area of research. rsc.org 6-Oxohexanoic acid, the parent structure of the title compound, has been identified as a promising monomer for the creation of functional polycaprolactones (PCLs). researchgate.net

A study by Li et al. demonstrated a straightforward strategy for producing a new family of functional PCL analogues through the Passerini multicomponent polymerization of 6-oxohexanoic acid with various isocyanides. researchgate.net This method generates polymers with amide groups linked at the ε-position of the PCL backbone, allowing for the introduction of diverse side chains. The properties of these copolymers, such as the glass transition temperature (Tg), can be tuned by adjusting the comonomer composition. researchgate.net

The incorporation of a 4-bromophenyl group into this monomer, creating this compound, would yield functionalized PCLs with a site (the bromine atom) amenable to post-polymerization modification. This could allow for the attachment of other functional units, cross-linking of polymer chains, or modulation of surface properties, significantly broadening the scope of potential applications for these degradable materials. mdpi.com

Table 2: Polymer Properties from 6-Oxohexanoic Acid and Isocyanides

| Isocyanide Comonomer | Resulting Polymer | Glass Transition Temp. (Tg) | Potential Functionality | Reference |

|---|---|---|---|---|

| tert-butyl isocyanide | P1 | 18.5 °C | Hydrophobic side chain | researchgate.net |

| 2,6-dimethylphenyl isocyanide | P2 | 70.8 °C | Bulky aromatic side chain | researchgate.net |

| mOEG4 isocyanide | P3 | -21.4 °C | Water-soluble side chain | researchgate.net |

| 5-isocyanopent-1-ene | P4 | -3.7 °C | Pendent alkene for click chemistry | researchgate.net |

Data adapted from a study on 6-oxohexanoic acid, illustrating the principle of functional polymer design. researchgate.net

Development as Chemical Probes for Biological Research

Chemical probes are small molecules used to study and manipulate biological systems, such as proteins, to understand their function and role in disease. nih.govchemicalprobes.org The development of high-quality probes is critical for validating new drug targets. The structure of this compound contains features that make it an attractive scaffold for designing such probes.

The bromophenyl moiety is of particular interest. Bromine can form halogen bonds, a type of non-covalent interaction that can contribute to a ligand's binding affinity and selectivity for a protein target. Furthermore, the "bromo" substituent is a key feature in ligands designed to target bromodomains, which are protein modules that recognize acetylated lysine (B10760008) residues and are implicated in gene regulation and cancer. nih.gov

Derivatization of the carboxylic acid and ketone functionalities of this compound could be used to optimize solubility, cell permeability, and binding interactions with a target protein. The bromine atom also serves as a synthetic handle for introducing reporter tags (e.g., fluorophores or biotin) or photo-affinity labels, which are essential components of advanced chemical probes.

Potential in Agrochemical Research and Development

The discovery of novel herbicides is crucial for addressing the challenges of weed resistance and food security. nih.gov Synthetic auxin herbicides, such as those based on the 2-picolinic acid scaffold, are a significant class of agrochemicals. mdpi.com Recent research has shown that modifying the 6-position of the picolinate (B1231196) ring with aryl groups can lead to compounds with excellent herbicidal activity. mdpi.commdpi.com

Notably, structures incorporating a 4-bromophenyl group have been synthesized and evaluated, demonstrating potent herbicidal effects. For example, a study on 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids identified compounds with a 4-bromophenyl substituent that exhibited significant herbicidal activity. mdpi.com This indicates that the 4-bromophenyl moiety is a favorable structural element for this class of herbicides.

Given that this compound can serve as a building block for complex aromatic and heterocyclic systems, it represents a potential precursor for the development of new herbicidal candidates. The core structure could be elaborated to mimic known herbicidal scaffolds or to create entirely new classes of agrochemicals.

Table 3: Herbicidal Activity of Compounds Containing the 4-Bromophenyl Moiety

| Compound Class | Key Structural Feature | Target Weeds | Activity Level | Reference |

|---|---|---|---|---|

| 6-Aryl-2-picolinates | Phenyl group at C6-position | Broadleaf weeds | Excellent | mdpi.com |

| 6-Pyrazolyl-2-picolinic acids | 5-(4-bromophenyl)-pyrazolyl at C6 | Broadleaf weeds | Potent post-emergence activity | mdpi.commdpi.com |

Exploration of Novel Reaction Pathways and Catalytic Transformations

Modern organic synthesis relies heavily on the development of novel reaction pathways and catalytic methods to build molecular complexity efficiently. The structure of this compound is well-suited for exploration with contemporary catalytic transformations.

The carbon-bromine bond of the 4-bromophenyl group is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. mdpi.com This transformation is one of the most powerful methods for forming carbon-carbon bonds. Research on other 4-bromophenyl-containing molecules has demonstrated efficient coupling with a wide variety of aryl and heteroaryl boronic acids. mdpi.commdpi.com Applying this chemistry to this compound would enable the rapid synthesis of a large library of analogues where the bromine is replaced by different aryl or alkyl groups. This approach is invaluable for structure-activity relationship (SAR) studies in drug discovery and materials science.

Furthermore, the ketone and carboxylic acid groups can be subjected to a range of catalytic transformations, including asymmetric hydrogenation to create chiral centers, or novel condensation reactions to form unique heterocyclic systems. The exploration of visible-light photochemistry could also unlock new reaction pathways for modifying the compound's core structure. rsc.org

Addressing Unexplored Research Questions and Methodological Advancements in this compound Chemistry

While the potential of this compound is evident from research on analogous structures, many specific questions remain unexplored. Future research should focus on several key areas:

Systematic Synthesis of Derivatives: A comprehensive exploration of the compound's reactivity is needed. This includes systematically applying modern catalytic methods, such as Suzuki and Buchwald-Hartwig couplings at the bromophenyl position, and exploring a wider range of cyclization reactions involving the keto-acid moiety.

Biological Screening: Libraries of derivatives should be screened against a broad range of biological targets. Given the structural features, screening for anti-inflammatory, antibacterial, and anticancer activity, in addition to the agrochemical potential, would be a logical starting point. mdpi.comresearchgate.netnih.gov

Polymer Synthesis and Characterization: The synthesis of polymers specifically from this compound should be undertaken. Key research questions include how the bulky, rigid bromophenyl group affects the thermal and mechanical properties of the resulting polymers and how post-polymerization modification at the bromine site impacts material characteristics like hydrophilicity, degradability, and biocompatibility.

Methodological Advancements: Developing more efficient, sustainable, and stereoselective synthetic routes to this compound itself is a crucial goal. This could involve enzymatic resolutions or asymmetric catalysis to produce enantiomerically pure forms of the compound, which is often critical for biological applications. Additionally, the use of computational tools like Density Functional Theory (DFT), as demonstrated for related pyrimidine (B1678525) systems, could be applied to predict the reactivity and electronic properties of new derivatives, guiding synthetic efforts. mdpi.com

By systematically addressing these areas, the scientific community can fully unlock the potential of this compound as a valuable platform molecule in chemical science.

Q & A

Q. What are the standard synthetic routes for preparing 6-(4-Bromophenyl)-4-oxohexanoic acid, and how are reaction conditions optimized?

The compound is typically synthesized via two primary methods:

- Aldol Condensation : Reaction of 4-bromobenzaldehyde with levulinic acid under catalytic piperidine and acetic acid in toluene yields the α,β-unsaturated ketone intermediate (6-aryl-4-oxohex-5-enoic acid), followed by hydrogenation using Pd/C to saturate the double bond .

- Lactone Oxidation : Oxidation of γ-lactones (e.g., γ-butyrolactone derivatives) with buffered sodium hypochlorite (NaOCl) under basic conditions hydrolyzes the lactone ring and introduces the ketone group. This method requires precise pH and temperature control to avoid over-oxidation .

Optimization Parameters : Key variables include reaction time (12–24 hours for condensation), temperature (80–100°C for lactone oxidation), and catalyst loading (5–10% Pd/C for hydrogenation). Purity is validated via HPLC or NMR .

Q. How is the molecular structure of this compound characterized in crystallographic studies?

- X-ray Crystallography : The SHELX suite (e.g., SHELXL for refinement) is used to resolve the crystal structure, with hydrogen bonding patterns analyzed via graph set theory to understand supramolecular interactions .

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Peaks at δ ~2.5–3.0 ppm (ketone protons) and δ ~170 ppm (carboxylic acid carbon) confirm functional groups. Aromatic protons from the bromophenyl group appear at δ ~7.3–7.8 ppm .

- FT-IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~2500–3300 cm⁻¹ (carboxylic acid O-H stretch) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust or vapors .

- Waste Disposal : Collect organic waste in halogen-compatible containers due to bromine content. Neutralize acidic residues before disposal .

- Emergency Measures : For spills, absorb with inert materials (e.g., vermiculite) and decontaminate with ethanol/water mixtures .

Advanced Research Questions

Q. How does this compound interact with biological targets like CYP1A2, and what computational methods validate these interactions?

- Mechanism of Action : The ketone and carboxylic acid groups facilitate hydrogen bonding with active site residues (e.g., Ala317 in CYP1A2). The bromophenyl group engages in π-stacking with Phe125 and Phe226, enhancing binding affinity .

- Docking Studies : Molecular docking (e.g., AutoDock Vina) reveals binding energies of −7.3 to −9.8 kcal/mol, correlating with in vivo anti-inflammatory activity. MD simulations (100 ns) assess stability of ligand-protein complexes .

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Case Example : Discrepancies in anti-inflammatory efficacy (e.g., 29% vs. 80% inhibition in rat paw edema) may arise from:

- Mitigation Strategies : Standardize assays (e.g., human whole blood vs. isolated enzyme tests) and validate metabolites via LC-MS .

Q. What catalytic systems improve the efficiency of synthesizing this compound derivatives for SAR studies?

- Enzyme Catalysis : Lipases (e.g., Candida antarctica) enantioselectively esterify the carboxylic acid group, enabling chiral derivative synthesis .

- Transition-Metal Catalysts : Pd(OAc)₂/Xantphos systems mediate Suzuki-Miyaura couplings to diversify the aryl group, achieving >90% yield with microwave-assisted heating (120°C, 30 minutes) .

- Automated Flow Chemistry : Continuous-flow reactors reduce reaction times (e.g., from 24 hours to 2 hours) and improve reproducibility by maintaining precise temperature/pressure .

Q. How do electronic effects of the bromine substituent influence the compound’s reactivity in nucleophilic acyl substitution reactions?

- Electron-Withdrawing Effect : The bromine atom increases electrophilicity of the carbonyl carbon, accelerating reactions with amines (e.g., formation of amides) but requiring milder conditions (e.g., DCC/DMAP at 0°C) to avoid side reactions .

- Comparative Data : Derivatives without bromine show 40% lower reactivity in acylation reactions, confirming its electronic impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |